![molecular formula C10H8Br2ClNO2 B1218131 Convolutamydine B](/img/structure/B1218131.png)
Convolutamydine B
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Overview
Description
Convolutamydine B is a natural product found in Amathia convoluta with data available.
Scientific Research Applications
Biological Activities
1. Anti-Inflammatory Properties
Convolutamydine B exhibits significant anti-inflammatory effects. Research indicates that it can inhibit the production of pro-inflammatory cytokines such as IL-6 and TNF-α in various models of inflammation. In studies involving formalin-induced licking behavior in mice, this compound demonstrated a dose-dependent reduction in inflammatory responses . Additionally, it was shown to inhibit nitric oxide production and the expression of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS) in RAW 264.7 macrophages .
2. Differentiation of HL-60 Cells
This compound has been found to induce differentiation in HL-60 cells, a human promyelocytic leukemia cell line. This property is crucial for developing potential therapeutic agents for leukemia and other hematological malignancies. The differentiation effects are attributed to the compound's ability to modulate signaling pathways involved in cell growth and differentiation .
3. Anticancer Activity
The anticancer potential of this compound has been evaluated against various cancer cell lines. It has shown activity against KB (human oral cancer), U937 (human histiocytic lymphoma), and other cancer types. The compound’s mechanism appears to involve the inhibition of cell division and induction of apoptosis in cancer cells .
Case Studies
Properties
Molecular Formula |
C10H8Br2ClNO2 |
---|---|
Molecular Weight |
369.43 g/mol |
IUPAC Name |
(3R)-4,6-dibromo-3-(2-chloroethyl)-3-hydroxy-1H-indol-2-one |
InChI |
InChI=1S/C10H8Br2ClNO2/c11-5-3-6(12)8-7(4-5)14-9(15)10(8,16)1-2-13/h3-4,16H,1-2H2,(H,14,15)/t10-/m1/s1 |
InChI Key |
ZRDJKQFIKGOBIS-SNVBAGLBSA-N |
SMILES |
C1=C(C=C(C2=C1NC(=O)C2(CCCl)O)Br)Br |
Isomeric SMILES |
C1=C(C=C(C2=C1NC(=O)[C@]2(CCCl)O)Br)Br |
Canonical SMILES |
C1=C(C=C(C2=C1NC(=O)C2(CCCl)O)Br)Br |
Synonyms |
convolutamydine B |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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